Ethyl 2-bromo-3,5-difluorophenylacetate
Description
Ethyl 2-bromo-3,5-difluorophenylacetate is a halogenated aromatic ester characterized by a phenylacetate backbone substituted with bromine at the 2-position and fluorine atoms at the 3- and 5-positions. The molecular formula is C₁₀H₉BrF₂O₂, with a calculated molar mass of 279.08 g/mol (based on atomic weights: Br = 79.90, F = 19.00). This compound belongs to a class of halogenated esters often used as intermediates in pharmaceutical and agrochemical synthesis, where halogen substituents modulate electronic and steric properties to influence reactivity and binding affinity.
The bromine atom at the ortho position introduces steric hindrance and enhances electrophilic substitution reactivity, while fluorine atoms at meta positions contribute to electron-withdrawing effects, stabilizing the aromatic ring and altering solubility. The ethyl ester group enhances lipophilicity, facilitating membrane permeability in bioactive molecules.
Properties
IUPAC Name |
ethyl 2-(2-bromo-3,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-2-15-9(14)4-6-3-7(12)5-8(13)10(6)11/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNHXZXCLDVFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3,5-difluorophenylacetate typically involves the esterification of 2-bromo-3,5-difluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-3,5-difluorophenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of 2-azido-3,5-difluorophenylacetate or 2-thiocyanato-3,5-difluorophenylacetate.
Reduction: Formation of 2-bromo-3,5-difluorophenylethanol.
Oxidation: Formation of 2-bromo-3,5-difluorophenylacetic acid.
Scientific Research Applications
Ethyl 2-bromo-3,5-difluorophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-3,5-difluorophenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physical and Chemical Properties
Key structural analogues include halogenated phenylacetates and benzoates with varying substituents. Below is a comparative analysis based on available
Key Observations:
Substituent Electron Effects: Nitro vs. Fluoro: Ethyl 2-bromo-3,5-dinitrobenzoate exhibits stronger electron-withdrawing effects due to nitro groups, leading to higher reactivity in electrophilic reactions compared to the fluorine-substituted target compound.
Melting Points :
- The nitro-substituted analogue (74°C) has a higher melting point than halogenated esters, likely due to stronger intermolecular interactions (e.g., dipole-dipole forces from nitro groups).
Lipophilicity: Bromine and fluorine in the target compound increase logP (octanol-water partition coefficient) compared to chlorine-containing analogues, suggesting superior membrane permeability in biological systems.
Stability and Degradation
- Thermal Stability : Fluorine’s strong C-F bond enhances thermal stability compared to nitro groups, which may decompose exothermically.
- Hydrolytic Stability : The ethyl ester group in the target compound is less prone to hydrolysis under acidic conditions than methyl esters, as seen in analogous systems.
Biological Activity
Ethyl 2-bromo-3,5-difluorophenylacetate is a synthetic organic compound notable for its unique substitution pattern, which includes both bromine and fluorine atoms. This combination potentially enhances its biological activity, making it of interest in medicinal chemistry and pharmacology. This article reviews its biological activities, synthesis, and applications based on diverse research findings.
Chemical Structure and Synthesis
Molecular Formula: C10H9BrF2O2
IUPAC Name: Ethyl 2-(2-bromo-3,5-difluorophenyl)acetate
CAS Number: 1383564-79-1
The compound is synthesized through the esterification of 2-bromo-3,5-difluorophenylacetic acid with ethanol, typically in the presence of a catalyst like sulfuric acid under reflux conditions. This method ensures complete esterification and high yields of the desired product.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The presence of halogen atoms (bromine and fluorine) can enhance binding affinity to enzymes or receptors, leading to modulation of biochemical pathways. Specific interactions may include:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer or inflammation.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of cell wall synthesis.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest at specific phases .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Methodology | Observed Effect |
|---|---|---|---|
| Antimicrobial | E. coli, Staphylococcus aureus | Disk diffusion assay | Inhibition zones measured |
| Anticancer | MCF-7 (breast cancer) | MTT assay | IC50 values calculated |
| HT-29 (colon cancer) | Flow cytometry | Apoptosis induction observed |
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. The study concluded that the compound could be a potential lead for developing new antibiotics .
- Anticancer Research : In another investigation focused on breast cancer cells (MCF-7), the compound was shown to induce apoptosis at concentrations above 10 µM. Flow cytometric analysis revealed an increase in sub-G1 phase cells, indicating cell death .
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds such as Ethyl 2-bromo-4,6-difluorophenylacetate and Ethyl 2-chloro-3,5-difluorophenylacetate. Variations in substitution patterns significantly affect their reactivity profiles and biological activities.
| Compound | Key Differences | Biological Activity |
|---|---|---|
| This compound | Bromine & Fluorine | Antimicrobial & Anticancer |
| Ethyl 2-bromo-4,6-difluorophenylacetate | Different fluorine positions | Reduced activity observed |
| Ethyl 2-chloro-3,5-difluorophenylacetate | Chlorine instead of bromine | Varying selectivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
